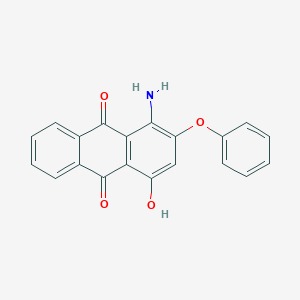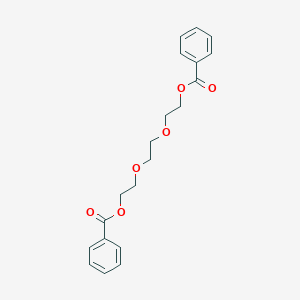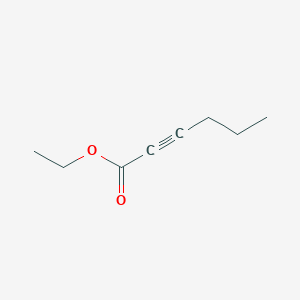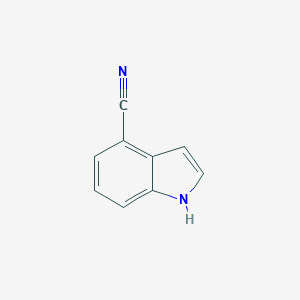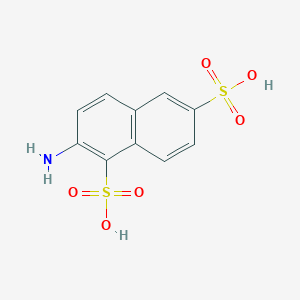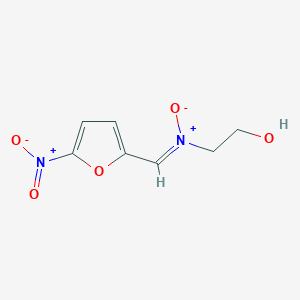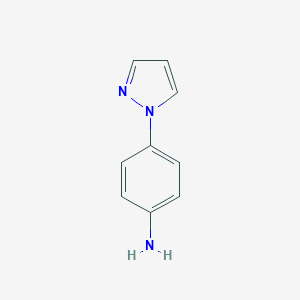
4-(1H-Pyrazol-1-yl)aniline
Descripción general
Descripción
4-(1H-Pyrazol-1-yl)aniline is a chemical compound with the molecular formula C9H9N3. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 4-(1H-Pyrazol-1-yl)aniline consists of a pyrazole ring attached to an aniline group . The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms .Physical And Chemical Properties Analysis
4-(1H-Pyrazol-1-yl)aniline has a molecular weight of 159.188 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 312.0±25.0 °C at 760 mmHg, and a flash point of 142.5±23.2 °C . It has three hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond .Aplicaciones Científicas De Investigación
Organic Synthesis
4-(1H-Pyrazol-1-yl)aniline: serves as a precursor in the synthesis of tris(pyrazolyl)methane (Tpm) ligands . These ligands are crucial for creating complex molecules with potential applications in catalysis and medicinal chemistry. The synthesis process often involves C–F activation strategies, which are pivotal in constructing carbon-fluorine bonds, essential in pharmaceuticals and agrochemicals.
Catalysis
The Tpm ligands derived from 4-(1H-Pyrazol-1-yl)aniline can bind to transition metals, forming complexes that are used as catalysts in various chemical reactions . These catalysts are particularly valuable in industrial processes that require precision and efficiency, such as the production of polymers and fine chemicals.
Medicinal Chemistry
In the realm of biomedical research, 4-(1H-Pyrazol-1-yl)aniline -based Tpm ligands have been explored for their chemotherapeutic potential . For example, certain Tpm metal complexes are being investigated for their ability to treat colon cancer, showcasing the compound’s significance in developing new cancer therapies.
Crystallography
The compound is used in crystallography to study the formation of polymorphs . Understanding the crystal structure of materials is vital for the development of new pharmaceuticals, as different polymorphs can exhibit varied solubility and stability properties.
Density Functional Theory (DFT) Studies
4-(1H-Pyrazol-1-yl)aniline: is also utilized in computational chemistry for DFT calculations . These studies help predict the physical properties and reactivity of molecules, aiding in the design of new compounds with desired characteristics for various applications.
Ligand Development
The compound’s role in developing novel ligands is significant in both catalysis and medicinal chemistry . Ligands such as those derived from 4-(1H-Pyrazol-1-yl)aniline are essential for creating metal complexes used in catalytic cycles and as potential drugs.
Safety and Hazards
Mecanismo De Acción
Target of Action
4-(1H-Pyrazol-1-yl)aniline is a heterocyclic compound that has been found to have potential therapeutic applications . . It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .
Mode of Action
For instance, pyrazole derivatives have been found to inhibit and eradicate Staphylococcus aureus and Enterococcus faecalis biofilms .
Biochemical Pathways
For example, the addition of protons to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Pharmacokinetics
Due to the polar nature of the imidazole ring, a similar compound, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that 4-(1H-Pyrazol-1-yl)aniline may also have favorable ADME properties, potentially enhancing its bioavailability.
Result of Action
For instance, some pyrazole derivatives have shown potent antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Propiedades
IUPAC Name |
4-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIQHZIFKIQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344071 | |
| Record name | 4-(1H-Pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-1-yl)aniline | |
CAS RN |
17635-45-9 | |
| Record name | 4-(1H-Pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

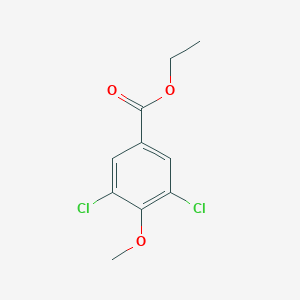
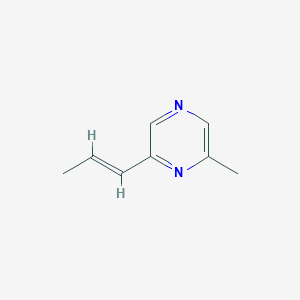

![[(1e)-1-Nitroprop-1-En-2-Yl]benzene](/img/structure/B94431.png)

